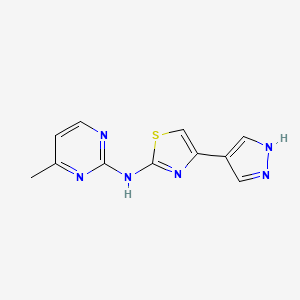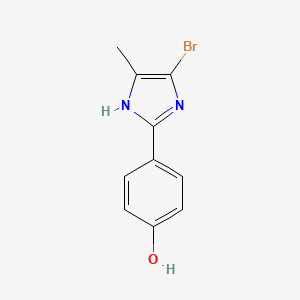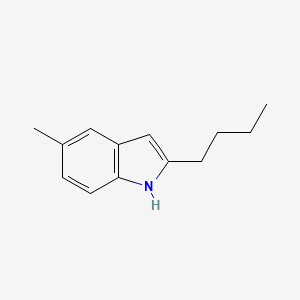
2-butyl-5-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-butyl-5-methyl-1H-indole, often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . Another common method is the transition metal-catalyzed cyclization of anilines with alkynes or alkenes . These reactions typically require specific catalysts, such as palladium or copper, and are conducted under controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness . The process involves the use of bulk chemicals and continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-butyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-butyl-5-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: Another indole derivative with similar structural properties but different substituents.
5-methoxy-2-methylindole: Contains a methoxy group, which alters its chemical reactivity and biological activity.
1-butyl-2-methyl-1H-indole: Similar to 2-butyl-5-methyl-1H-indole but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both butyl and methyl groups on the indole ring can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-butyl-5-methyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-3-4-5-12-9-11-8-10(2)6-7-13(11)14-12/h6-9,14H,3-5H2,1-2H3 |
InChI Key |
ZVYUPRUBWLWPJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


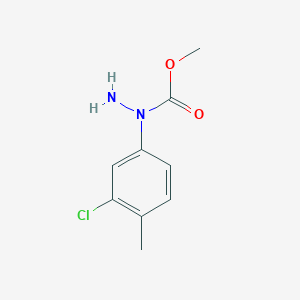
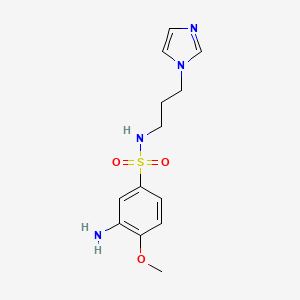
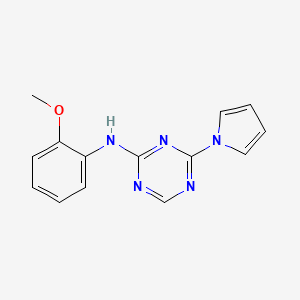
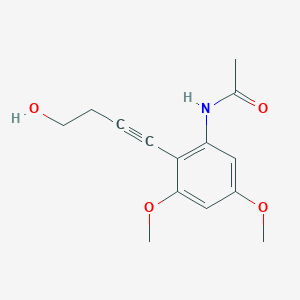
![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
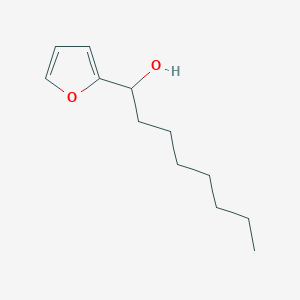
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
